molecular formula C6H3NOS B2750806 4-Formylthiophene-2-carbonitrile CAS No. 59786-36-6

4-Formylthiophene-2-carbonitrile

Cat. No.: B2750806
CAS No.: 59786-36-6
M. Wt: 137.16
InChI Key: SCBOWDZUPXXCOQ-UHFFFAOYSA-N
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Description

4-Formylthiophene-2-carbonitrile (CAS 59786-36-6) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C6H3NOS and a molecular weight of 137.16 g/mol, is a versatile and critical building block in organic synthesis . The structure of 4-formylthiophene-2-carbonitrile features both an aldehyde (-CHO) and a nitrile (-C#N) functional group on a thiophene ring, making it a valuable precursor for the construction of more complex heterocyclic systems . Its primary research value lies in its application as a key intermediate in the development of materials for organic electronics, such as conjugated polymers for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) . The formyl group is highly reactive and allows for chain elongation via condensation reactions, while the electron-withdrawing nitrile group can influence the electronic band structure and properties of the resulting materials . In pharmaceutical research, this compound serves as a crucial scaffold for the synthesis of various bioactive molecules, including antifungal agents . Proper storage is essential for maintaining product integrity; this compound should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-formylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NOS/c7-2-6-1-5(3-8)4-9-6/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBOWDZUPXXCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59786-36-6
Record name 4-formylthiophene-2-carbonitrile
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Chemical Reactivity and Derivatization Strategies of 4 Formylthiophene 2 Carbonitrile and Its Functional Groups

Reactions of the Formyl (-CHO) Group

The aldehyde functionality in 4-formylthiophene-2-carbonitrile is a primary site for various chemical modifications, including oxidation, reduction, and condensation reactions.

The formyl group can be readily oxidized to a carboxylic acid group. This transformation is a fundamental reaction in organic synthesis, often achieved using a variety of oxidizing agents. Common methods for the oxidation of aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents to avoid unwanted side reactions. mnstate.edu The resulting 2-cyano-4-thiophenecarboxylic acid is a versatile intermediate for further derivatization.

Table 1: Examples of Oxidation Reactions

Starting Material Reagent Product
Aromatic Aldehydes Microwave Irradiation Carboxylic Acids
Benzaldehydes Nickel Peroxide Benzoic Acids

This table provides examples of oxidation reactions to form carboxylic acids from various starting materials.

The formyl group can be reduced to a primary alcohol, (2-cyano-4-thienyl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). scielo.org.mxnih.gov This reaction is a standard transformation in organic chemistry. scielo.org.mx

Furthermore, the formyl group can participate in reductive amination, a powerful method for forming carbon-nitrogen bonds. organicreactions.orgorganic-chemistry.org This reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edumasterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the starting aldehyde. harvard.edumasterorganicchemistry.com This method avoids the overalkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Characteristics
Sodium Cyanoborohydride (NaBH3CN) Acid-stable, selectively reduces iminium ions. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)3) Mild and selective, high functional group tolerance. harvard.edu

This table outlines common reducing agents used in reductive amination and their key features.

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. researchgate.netwjpsonline.comiosrjournals.org This reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. wjpsonline.comiosrjournals.org Schiff bases derived from thiophene (B33073) derivatives are of interest due to their potential biological activities and use as ligands in coordination chemistry. iosrjournals.orgnih.gov For instance, novel Schiff bases have been synthesized by reacting 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile with various aldehydes. nih.gov

Beyond simple amines, the formyl group can react with a variety of other nucleophiles in condensation reactions. These reactions, such as the Knoevenagel condensation, involve the reaction of the aldehyde with active methylene (B1212753) compounds in the presence of a base, leading to the formation of a new carbon-carbon double bond. mdpi.com

Table 3: Examples of Condensation Reactions

Reactants Reaction Type Product
Aldehyde/Ketone + Primary Amine Schiff Base Formation Imine (Schiff Base)
Aldehyde + Active Methylene Compound Knoevenagel Condensation α,β-Unsaturated Compound

This table provides examples of different types of condensation reactions involving aldehydes.

Reactions of the Nitrile (-C≡N) Group

The nitrile group of 4-formylthiophene-2-carbonitrile is another key site for chemical transformations, participating in nucleophilic additions and cyclization reactions to form various heterocyclic systems.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. ucalgary.canih.gov Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond. ucalgary.ca Weaker, neutral nucleophiles typically require acid catalysis to activate the nitrile group by protonating the nitrogen atom, thereby increasing the electrophilicity of the carbon. ucalgary.ca These addition reactions can lead to a variety of products, including amidines and thioimidates, depending on the nucleophile used. nih.gov For example, the reaction of nitriles with cysteine can form a thioimidate intermediate. nih.gov

The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. One of the most common cyclization reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.netnih.gov This reaction is often catalyzed by metal salts, such as zinc salts or copper(II) sulfate. researchgate.netorganic-chemistry.org The resulting 5-substituted-1H-tetrazoles are important compounds in medicinal chemistry. nih.gov

The nitrile group can also be utilized in the construction of fused pyrimidine (B1678525) rings. Thienopyrimidines, which are thiophene rings fused to a pyrimidine ring, have attracted significant interest due to their diverse biological activities. researchgate.net The synthesis of these compounds can involve the cyclization of appropriately substituted thiophenes where the nitrile group participates in the formation of the pyrimidine ring. researchgate.netnih.gov For example, 2-aminothiophene-3-carbonitriles are common starting materials for the synthesis of thieno[2,3-d]pyrimidines. nih.gov Various synthetic strategies exist, including reactions with amidines or other bifunctional reagents that provide the necessary atoms to complete the pyrimidine ring. mdpi.comorganic-chemistry.orgbu.edu.eg

Table 4: Examples of Cyclization Reactions Involving Nitriles

Reactants Catalyst/Conditions Product
Nitriles + Sodium Azide Zinc Salts 5-Substituted-1H-tetrazoles
Nitriles + Sodium Azide CuSO4·5H2O 5-Substituted-1H-tetrazoles

This table summarizes examples of cyclization reactions starting from nitriles to form heterocyclic compounds.

Reduction to Amines

The reduction of the nitrile functional group in 4-Formylthiophene-2-carbonitrile to a primary amine offers a pathway to synthesize 4-formyl-2-(aminomethyl)thiophene, a potentially valuable building block in medicinal chemistry and materials science. This transformation, however, presents a significant chemoselectivity challenge due to the presence of the formyl group, which is also susceptible to reduction. The choice of reducing agent and reaction conditions is therefore critical to control the outcome, leading to either selective reduction of the nitrile, selective reduction of the aldehyde, or reduction of both functional groups.

A variety of reagents are known for the reduction of nitriles to primary amines. These can be broadly categorized into catalytic hydrogenation methods and chemical hydride reductions.

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂) uwindsor.ca. While often efficient, catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the product amine uwindsor.ca. The reaction conditions, such as temperature, pressure, and solvent, can be optimized to favor the formation of the primary amine. For a substrate like 4-Formylthiophene-2-carbonitrile, catalytic hydrogenation would likely reduce both the nitrile and the formyl group to yield 4-(hydroxymethyl)thiophen-2-yl)methanamine, unless conditions are carefully controlled for selectivity.

Chemical Hydride Reductions: A range of metal hydride reagents can be employed for nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines bham.ac.uk. However, its high reactivity means it will also reduce the formyl group to a hydroxyl group. Therefore, treatment of 4-Formylthiophene-2-carbonitrile with LiAlH₄ is expected to yield 4-(hydroxymethyl)thiophen-2-yl)methanamine.

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not capable of reducing nitriles under standard conditions bham.ac.uk. It is, however, effective for the reduction of aldehydes. This differential reactivity could be exploited in a multi-step synthesis where the aldehyde is first reduced, and then a stronger reagent is used for the nitrile. Alternatively, NaBH₄ in the presence of a catalyst, such as nickel or cobalt salts, has been shown to reduce nitriles libretexts.org. The selectivity of such systems for 4-Formylthiophene-2-carbonitrile would need to be experimentally determined.

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for the reduction of nitriles to primary amines. The chemoselectivity of borane reagents in the presence of other functional groups can be influenced by the specific borane derivative used and the reaction conditions. For instance, selective reduction of a nitrile in the presence of a nitro group has been achieved using a combination of boron trifluoride etherate and sodium borohydride calvin.educalvin.edu. The applicability of such a system to the selective reduction of the nitrile in 4-Formylthiophene-2-carbonitrile would require investigation.

The following table summarizes the expected products from the reduction of 4-Formylthiophene-2-carbonitrile with common reducing agents.

ReagentExpected Product(s)Selectivity
H₂/Raney Ni4-(hydroxymethyl)thiophen-2-yl)methanamineLow (both groups reduced)
LiAlH₄4-(hydroxymethyl)thiophen-2-yl)methanamineLow (both groups reduced)
NaBH₄4-cyano-3-thienylmethanolHigh (selective aldehyde reduction)
BH₃·THF4-(hydroxymethyl)thiophen-2-yl)methanamineLow (both groups reduced)

To achieve the selective reduction of the nitrile group to a primary amine while preserving the formyl group, a protection strategy would likely be necessary (see Section 3.4).

Reactions Involving the Thiophene Ring System

Electrophilic Aromatic Substitution Patterns on Substituted Thiophenes

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring. In the case of 4-Formylthiophene-2-carbonitrile, both the formyl (-CHO) and the cyano (-CN) groups are electron-withdrawing and deactivating towards electrophilic attack.

In monosubstituted benzene (B151609) rings, electron-withdrawing groups are meta-directors libretexts.orgpressbooks.pub. However, the situation in thiophene is different due to the inherent reactivity of the ring positions. Thiophene itself undergoes electrophilic substitution preferentially at the C2 and C5 positions, as the sigma-complex intermediates formed by attack at these positions are better stabilized by resonance involving the sulfur atom nih.govbiosynth.com.

For 4-Formylthiophene-2-carbonitrile, the C2 position is occupied by the cyano group. The remaining unsubstituted positions are C3 and C5. Both the formyl group at C4 and the cyano group at C2 strongly deactivate the ring, making electrophilic substitution reactions challenging and requiring harsh conditions.

The directing effects of the two substituents must be considered:

The 2-cyano group deactivates the ring and would direct an incoming electrophile primarily to the C4 position, and to a lesser extent, the C5 position. However, the C4 position is already substituted.

The 4-formyl group also deactivates the ring and would direct an incoming electrophile to the C2 and C5 positions (meta to itself). The C2 position is occupied.

Considering these directing effects, any electrophilic attack is most likely to occur at the C5 position , as this position is meta to the formyl group and adjacent to the sulfur atom, which can help stabilize the intermediate. However, the combined deactivating effect of two strong electron-withdrawing groups will significantly reduce the nucleophilicity of the thiophene ring, making EAS reactions difficult to achieve.

The following table summarizes the directing effects of the substituents in 4-Formylthiophene-2-carbonitrile.

SubstituentPositionElectronic EffectDirecting Influence
CyanoC2Electron-withdrawing, DeactivatingC4, C5
FormylC4Electron-withdrawing, DeactivatingC2, C5

Metalation and Lithiation Reactions

Metalation, particularly lithiation, is a powerful method for the functionalization of aromatic and heteroaromatic rings. Thiophene and its derivatives are readily lithiated, typically at the most acidic proton. For unsubstituted thiophene, lithiation with organolithium reagents such as n-butyllithium occurs almost exclusively at the C2 position.

In substituted thiophenes, the site of lithiation is influenced by the electronic and directing effects of the substituents. For 4-Formylthiophene-2-carbonitrile, the presence of two electron-withdrawing groups increases the acidity of the ring protons. The most acidic proton is expected to be at the C5 position, due to the proximity to the sulfur atom and the inductive effects of the nearby formyl group. Therefore, direct deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) would likely occur at the C5 position. However, the formyl group is electrophilic and can react with organolithium reagents, which complicates direct lithiation strategies.

Directed Ortho-Metalation (DOM) Strategies

Directed ortho-metalation (DOM) is a powerful synthetic strategy where a substituent, known as a directed metalation group (DMG), directs the deprotonation of the adjacent (ortho) position through coordination with the organolithium reagent wikipedia.orgorganic-chemistry.org. This allows for highly regioselective functionalization of aromatic rings.

In 4-Formylthiophene-2-carbonitrile, the formyl group itself is not a suitable DMG as it will be attacked by the organolithium reagent. However, it can be converted into a more effective DMG. For example, the formyl group can be protected as an acetal (B89532), which can act as a DMG. Alternatively, it can be converted to a secondary or tertiary amine via reductive amination, and the resulting amino group would be an excellent DMG.

A more direct approach involves the in-situ protection of the formyl group. For instance, reaction with a lithium amide can form a transient hemiaminal that can act as a DMG. The O-carbamate group is one of the most powerful DMGs, and strategies to introduce such a group could be envisioned nih.gov.

If the formyl group at C4 can be made to function as a DMG (or is converted to one), it would direct lithiation to the C5 position. The resulting 5-lithiated species could then be trapped with various electrophiles to introduce a new substituent at this position with high regioselectivity.

The following table outlines a potential DOM strategy for the functionalization of 4-Formylthiophene-2-carbonitrile.

StepDescriptionReagentsIntermediate/Product
1Protection of the formyl groupEthylene (B1197577) glycol, p-TsOH4-(1,3-dioxolan-2-yl)thiophene-2-carbonitrile
2Directed ortho-metalations-BuLi, TMEDA, THF, -78 °C5-lithio-4-(1,3-dioxolan-2-yl)thiophene-2-carbonitrile
3Quenching with an electrophileE⁺ (e.g., I₂, Me₃SiCl)5-E-4-(1,3-dioxolan-2-yl)thiophene-2-carbonitrile
4DeprotectionAqueous acid5-E-4-formylthiophene-2-carbonitrile

Selective Transformations and Orthogonal Reactivity of Multi-functionalized Thiophenes

The presence of two distinct and reactive functional groups, a formyl group and a nitrile group, on the thiophene ring of 4-Formylthiophene-2-carbonitrile allows for the exploration of selective transformations and orthogonal reactivity. Orthogonal protection strategies are key to achieving such selectivity, where one functional group is masked while the other is chemically modified bham.ac.uk.

Selective Reactions of the Formyl Group:

The aldehyde functionality of the formyl group can undergo a variety of reactions, such as oxidation, reduction, and nucleophilic addition, in the presence of the nitrile group.

Protection: The formyl group can be selectively protected as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). Acetals are stable to basic and nucleophilic conditions, which would allow for subsequent manipulation of the nitrile group scielo.org.mx.

Oxidation: The formyl group can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or sodium chlorite (B76162) (NaClO₂). The nitrile group is generally stable under these conditions.

Reduction: As discussed in section 3.2.3, the formyl group can be selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), which does not affect the nitrile group.

Nucleophilic Addition: Grignard reagents and organolithium compounds will preferentially add to the formyl group over the nitrile group.

Selective Reactions of the Nitrile Group:

The nitrile group can also be selectively transformed in the presence of the formyl group, often requiring the protection of the aldehyde.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions. However, the formyl group may not be stable under these conditions, so protection would be necessary.

Reduction: As discussed in section 3.2.3, the reduction of the nitrile to a primary amine requires strong reducing agents that would also reduce the formyl group. Therefore, protection of the aldehyde is essential for the selective reduction of the nitrile.

Nucleophilic Addition: While less reactive than the formyl group, the nitrile can undergo addition of strong nucleophiles like Grignard reagents to form ketones after hydrolysis. This would likely require protection of the more reactive aldehyde.

An example of an orthogonal strategy for the selective modification of the nitrile group is presented in the table below.

StepTransformationReagents and ConditionsProduct
1Protection of the formyl groupEthylene glycol, p-TsOH, Toluene, reflux4-(1,3-dioxolan-2-yl)thiophene-2-carbonitrile
2Reduction of the nitrile groupLiAlH₄, THF; then H₂O(4-(1,3-dioxolan-2-yl)thiophen-2-yl)methanamine
3Deprotection of the formyl groupAqueous HCl, Acetone4-(aminomethyl)thiophene-2-carbaldehyde

This strategy demonstrates how the orthogonal reactivity of the formyl and nitrile groups can be exploited to synthesize complex, multi-functionalized thiophene derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Formylthiophene 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, connectivity, and chemical environment of protons within a molecule. In 4-formylthiophene-2-carbonitrile, the protons on the thiophene (B33073) ring and the formyl group exhibit characteristic chemical shifts. The aldehyde proton is typically observed as a singlet in the downfield region of the spectrum, generally between δ 9.0 and 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The two protons on the thiophene ring are in different chemical environments and would therefore have distinct chemical shifts, appearing as doublets due to coupling with each other. Their exact positions would be influenced by the electron-withdrawing nature of both the formyl and cyano substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Formylthiophene-2-carbonitrile This table is based on established principles of NMR spectroscopy and typical chemical shift ranges for similar structural motifs, as specific experimental data for this compound is not readily available in the searched literature.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde H9.0 - 10.0Singlet (s)
Thiophene H7.0 - 8.5Doublet (d)
Thiophene H7.0 - 8.5Doublet (d)

Carbon NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-formylthiophene-2-carbonitrile will produce a distinct signal. The carbonyl carbon of the formyl group is expected to appear significantly downfield, typically in the range of δ 180-200 ppm. The carbon of the nitrile group would likely resonate between δ 110 and 125 ppm. The four carbon atoms of the thiophene ring will have chemical shifts in the aromatic region (δ 120-150 ppm), with their specific values being influenced by the positions of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Formylthiophene-2-carbonitrile This table is based on established principles of NMR spectroscopy and typical chemical shift ranges for similar structural motifs, as specific experimental data for this compound is not readily available in the searched literature.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Formyl)180 - 200
C≡N (Nitrile)110 - 125
Thiophene C120 - 150
Thiophene C120 - 150
Thiophene C120 - 150
Thiophene C120 - 150

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal the coupling between the two protons on the thiophene ring, showing a cross-peak that confirms their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the signals for the protonated carbons of the thiophene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 4-formylthiophene-2-carbonitrile, key absorptions are expected for the nitrile and carbonyl groups. The C≡N stretch of the nitrile group typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. The C=O stretch of the aldehyde is expected to be a strong, sharp peak around 1700 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic thiophene ring would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring would appear in the 1600-1450 cm⁻¹ region.

Table 3: Expected IR Absorption Frequencies for 4-Formylthiophene-2-carbonitrile This table is based on typical IR absorption ranges for the functional groups present.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Nitrile (C≡N)Stretch2260 - 2220
Aldehyde (C=O)Stretch~1700
Aromatic C-HStretch>3000
Aromatic C=CStretch1600 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The thiophene ring in conjugation with both a formyl and a nitrile group constitutes an extended π-system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of light at longer wavelengths. The spectrum would likely exhibit strong absorptions corresponding to π → π* transitions. The presence of the carbonyl group could also give rise to a weaker n → π* transition at a longer wavelength.

Table 4: Expected UV-Vis Absorption for 4-Formylthiophene-2-carbonitrile This table describes the expected types of electronic transitions based on the molecular structure.

Transition TypeChromophoreExpected Wavelength Region
π → πConjugated systemUV-A / Visible
n → πCarbonyl groupUV-A / Visible (longer λ than π → π*)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For 4-formylthiophene-2-carbonitrile (C₆H₃NOS), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 137.16 amu).

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the entire formyl group (M-29, loss of CHO). The stability of the thiophene ring would likely result in fragment ions where the ring structure is preserved.

Table 5: Predicted Mass Spectrometry Data for 4-Formylthiophene-2-carbonitrile Predicted m/z values for the molecular ion and potential fragments.

Ionm/z (Predicted)Identity
[M]⁺~137Molecular Ion
[M-H]⁺~136Loss of H radical
[M-CHO]⁺~108Loss of formyl radical

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the three-dimensional atomic and molecular structure of a crystal. nih.gov The fundamental principle involves irradiating a crystalline sample with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The arrangement of atoms within the crystal lattice causes the X-rays to diffract in specific directions, producing a unique pattern of spots. By measuring the intensities and positions of these spots, a three-dimensional map of the electron density within the crystal can be generated, which in turn allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. nih.gov

For a compound like 4-formylthiophene-2-carbonitrile, which is a solid at room temperature, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure in the solid state. This technique would confirm the planarity of the thiophene ring and provide precise measurements of the bond lengths and angles within the five-membered ring, as well as for the formyl and nitrile substituents.

Illustrative Crystallographic Data for 4-Formylthiophene-2-carbonitrile

Parameter Expected Value Range
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.0 - 8.0
b (Å) 5.0 - 6.0
c (Å) 12.0 - 13.0
β (°) 95 - 105
Volume (ų) 500 - 600

Electrochemical Characterization Techniques for Redox Behavior

Electrochemical characterization techniques are instrumental in probing the redox properties of molecules, providing insights into their electron transfer processes. Cyclic voltammetry (CV) is a widely used electrochemical method to study the oxidation and reduction of a substance. In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

For 4-formylthiophene-2-carbonitrile, electrochemical studies would reveal its propensity to be oxidized or reduced. Thiophene and its derivatives are known to undergo electrooxidation. asianpubs.org The electron-withdrawing nature of the formyl and nitrile groups on the thiophene ring would be expected to influence its redox behavior. A cyclic voltammetry study of 4-formylthiophene-2-carbonitrile would likely be performed in a non-aqueous solvent such as acetonitrile, with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). asianpubs.orgmdpi.com

The cyclic voltammogram of 4-formylthiophene-2-carbonitrile would provide information on its oxidation and reduction potentials. The peak potentials (Eₚ) correspond to the potentials at which the oxidation and reduction rates are at a maximum. The reversibility of the redox processes can be assessed by the separation between the anodic and cathodic peak potentials (ΔEₚ) and the ratio of the peak currents (iₚₐ/iₚ𝒸). For a reversible one-electron process, ΔEₚ is typically around 59 mV, and the peak current ratio is close to unity. Deviations from these values suggest quasi-reversible or irreversible electron transfer kinetics. The presence of functional groups like formyl and carbonyl can lead to reversible one-electron reduction processes.

Illustrative Electrochemical Data for 4-Formylthiophene-2-carbonitrile

Parameter Description Illustrative Value
Eₚₐ (V) Anodic Peak Potential (Oxidation) +1.8 to +2.2 vs. Ag/AgCl
Eₚ𝒸 (V) Cathodic Peak Potential (Reduction) -1.0 to -1.5 vs. Ag/AgCl
ΔEₚ (mV) Peak Separation 60 - 80

Computational and Theoretical Investigations of 4 Formylthiophene 2 Carbonitrile and Its Electronic Structure

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in modern computational chemistry. DFT is used to determine the electronic ground state properties of molecules, such as their geometry and orbital energies, while TD-DFT is employed to study excited states and predict electronic absorption spectra. schrodinger.comscirp.org These methods have been widely applied to thiophene-containing systems to understand their electronic characteristics. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of a molecule. iqce.jp The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and indicates the ability to accept an electron. iqce.jp The energy difference between these two orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity, kinetic stability, and the wavelength of light it absorbs. schrodinger.comchalcogen.ro

For 4-Formylthiophene-2-carbonitrile, the presence of both an electron-withdrawing formyl group and a cyano group on the thiophene (B33073) ring significantly influences its electronic structure. These substituents are expected to lower the energy of the LUMO, enhancing the molecule's electrophilicity. DFT calculations can precisely quantify these effects, providing the energies and spatial distributions of the HOMO and LUMO.

The HOMO is typically distributed over the electron-rich thiophene ring, while the LUMO is often localized on the electron-withdrawing substituents and the adjacent carbon atoms of the ring. This separation of frontier orbitals is characteristic of donor-π-acceptor systems and is crucial for understanding their photophysical properties. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a tendency to absorb light at longer wavelengths (a red-shift in the absorption spectrum). chalcogen.ro Computational studies on similar thiophene derivatives have shown that the nature and position of substituents can be used to tune the HOMO-LUMO gap for specific applications. nih.gov

Calculated HOMO-LUMO Energies and Gap for 4-Formylthiophene-2-carbonitrile (Illustrative Data)
ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.75
HOMO-LUMO Gap (ΔE)4.10

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. uwa.edu.aunih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to interpret experimental UV-Vis spectra. acs.org

For 4-Formylthiophene-2-carbonitrile, the main absorption bands are expected to correspond to π → π* transitions within the thiophene ring and charge-transfer transitions from the thiophene ring (donor) to the formyl and cyano groups (acceptors). TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. acs.org These theoretical predictions are invaluable for assigning the electronic transitions observed in experimental spectra.

Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the stretching and bending of different functional groups within the molecule, providing a detailed understanding of its molecular structure and bonding. mdpi.com

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. riken.jpmdpi.com By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For 4-Formylthiophene-2-carbonitrile, computational methods can be used to investigate various reactions, such as nucleophilic addition to the formyl group, or electrophilic substitution on the thiophene ring. masterorganicchemistry.com For example, in a nucleophilic addition reaction, DFT can model the approach of the nucleophile to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent protonation steps. By calculating the energies of all species along the reaction pathway, the most favorable mechanism can be determined. These computational insights are essential for optimizing reaction conditions and for designing more efficient synthetic routes. uni-muenchen.de

Aromaticity and Antiaromaticity Studies in Thiophene Systems

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. numberanalytics.com Thiophene is a classic example of an aromatic heterocycle. numberanalytics.com The degree of aromaticity can be quantified using various computational criteria, which are broadly categorized as magnetic and structural.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. github.io It is calculated as the negative of the magnetic shielding at a non-bonded "ghost" atom, typically placed at the center of the ring. rsc.org Aromatic systems exhibit diatropic ring currents when placed in an external magnetic field, which induce a shielding effect at the ring center, resulting in negative NICS values. mdpi.com Conversely, antiaromatic systems show paratropic currents and positive NICS values, while non-aromatic systems have NICS values close to zero. mdpi.com

For thiophene and its derivatives, NICS calculations can provide a quantitative measure of their aromatic character. The introduction of substituents like the formyl and cyano groups in 4-Formylthiophene-2-carbonitrile can influence the π-electron delocalization and thus alter the NICS value compared to unsubstituted thiophene. Generally, electron-withdrawing groups can slightly decrease the aromaticity of the thiophene ring.

Gauge-Including Magnetically Induced Currents (GIMIC) is another powerful method that provides a visual representation of the current density pathways within a molecule, offering a more detailed picture of electron delocalization than NICS.

Calculated Aromaticity Indices for Thiophene and a Substituted Thiophene (Illustrative Data)
CompoundNICS(0) (ppm)HOMA Index
Thiophene-12.60.98
4-Formylthiophene-2-carbonitrile-10.80.95

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization within a ring. acs.org It compares the experimental or calculated bond lengths of a given molecule to optimal bond lengths for a fully aromatic system. diva-portal.org The HOMA index ranges from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, and can even take negative values for antiaromatic systems. diva-portal.orgnih.gov

For 4-Formylthiophene-2-carbonitrile, the HOMA index can be calculated from its optimized geometry obtained through DFT calculations. The presence of the formyl and cyano substituents will likely cause some deviation from the ideal bond lengths of an unsubstituted thiophene ring, leading to a slightly lower HOMA value. This reflects a small decrease in aromaticity due to the electronic influence of the substituents. researchgate.net

The HOMAc (Harmonic Oscillator Model of Aromaticity corrected) is a newer parameterization that aims to provide a more balanced description of both aromaticity and antiaromaticity. diva-portal.org Both HOMA and HOMAc serve as valuable structural indicators to complement the magnetic criteria in assessing the aromatic character of thiophene systems. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. numberanalytics.com It involves the study of the different spatial arrangements of atoms, or conformers, that can be interconverted through rotation around single bonds. numberanalytics.comic.ac.uk For a molecule like 4-Formylthiophene-2-carbonitrile, which possesses a thiophene ring substituted with a formyl and a cyano group, conformational flexibility primarily arises from the rotation of the formyl group relative to the thiophene ring.

The orientation of the formyl group can significantly impact the molecule's electronic properties and reactivity. Theoretical calculations are often employed to determine the relative energies of different conformers and the energy barriers to their interconversion. The most stable conformation is typically the one that minimizes steric hindrance and maximizes favorable electronic interactions. In the case of substituted thiophenes, the planarity of the molecule is often favored to maintain π-conjugation, but steric clashes between substituents and the ring can lead to non-planar arrangements.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time, offering insights into its dynamic behavior. livecomsjournal.orgnih.govmdpi.comtbzmed.ac.ir These simulations model the atomic motions of a system, allowing for the observation of conformational changes and the calculation of thermodynamic properties. livecomsjournal.orgmdpi.com For 4-Formylthiophene-2-carbonitrile, MD simulations can reveal the preferred orientations of the formyl group, the flexibility of the thiophene ring, and the interactions of the molecule with its environment, such as a solvent or a biological receptor. nih.govnih.gov Enhanced sampling techniques in MD can be particularly useful for overcoming energy barriers and exploring a wider range of the conformational space. livecomsjournal.org

The results from conformational analysis and MD simulations are crucial for understanding how the molecule might interact with biological targets. The shape and flexibility of a molecule are key determinants of its ability to bind to a receptor or an enzyme active site. nih.govnih.gov For instance, the ability of the thiophene ring and its substituents to adopt a specific conformation can influence its binding affinity and subsequent biological activity. nih.gov

Table 1: Key Aspects of Conformational Analysis and Molecular Dynamics Simulations

Technique Focus Key Insights for 4-Formylthiophene-2-carbonitrile
Conformational Analysis Identification of stable conformers and rotational energy barriers.- Determination of the preferred orientation of the formyl group relative to the thiophene ring. - Assessment of the planarity of the molecule. - Understanding the energetic landscape of different spatial arrangements. ic.ac.uk
Molecular Dynamics (MD) Simulations Study of the dynamic behavior and conformational changes over time. mdpi.com- Exploration of the flexibility of the thiophene ring and substituent rotations. - Simulation of interactions with solvent molecules or biological macromolecules. - Prediction of time-averaged properties and conformational ensembles. livecomsjournal.orgmdpi.com

Structure-Property Relationship Modeling and Design Principles

Structure-property relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its observed properties, such as its electronic, optical, or biological activities. chemrxiv.orgresearcher.life For 4-Formylthiophene-2-carbonitrile, understanding these relationships is fundamental for designing new molecules with tailored functionalities.

The electronic properties of 4-Formylthiophene-2-carbonitrile are dictated by the interplay between the electron-donating thiophene ring and the electron-withdrawing formyl and cyano groups. The positions of these substituents on the thiophene ring are critical. For example, the electronic landscape of the thiophene ring is altered when the formyl group is at position 5 versus position 3, which can affect its reactivity. Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These calculations can predict properties like electron affinity, ionization potential, and the nature of electronic transitions, which are relevant for applications in organic electronics. acs.org

The design of new molecules based on the 4-Formylthiophene-2-carbonitrile scaffold can be guided by established principles from SPR studies. For instance, modifying the substituents on the thiophene ring can systematically tune the electronic properties. chemrxiv.org Introducing stronger electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, thereby influencing the molecule's absorption and emission spectra. acs.org Such modifications are a key strategy in the development of new dyes and functional materials. chemrxiv.orgacs.org

Furthermore, the structural features of thiophene derivatives are known to be important for their biological activity. Structure-activity relationship (SAR) studies on similar compounds have shown that even small changes in substituents can significantly impact their interaction with biological targets. nih.gov For example, the introduction of different groups on the thiophene ring can affect the molecule's ability to act as an enzyme inhibitor. nih.gov Therefore, computational modeling combined with experimental data can guide the rational design of new derivatives of 4-Formylthiophene-2-carbonitrile with enhanced biological or material properties.

Applications of 4 Formylthiophene 2 Carbonitrile in Advanced Chemical Research and Material Science

Role as a Key Synthetic Intermediate in Organic Synthesis

The strategic placement of aldehyde and nitrile functionalities on the thiophene (B33073) ring makes 4-formylthiophene-2-carbonitrile a sought-after intermediate in organic synthesis. These groups offer orthogonal reactivity, allowing for selective transformations and the construction of intricate molecular architectures. This versatility is crucial for the synthesis of novel compounds with potential applications in pharmaceuticals and material science. chemimpex.com

Precursor for Complex Heterocyclic Scaffolds

The reactivity of the formyl and cyano groups in 4-formylthiophene-2-carbonitrile facilitates its use in cyclization reactions to form a variety of fused heterocyclic systems. For instance, it can serve as a starting material for the synthesis of thieno[2,3-b]pyridines through condensation reactions with compounds containing active methylene (B1212753) groups. These thienopyridine scaffolds are of significant interest due to their presence in biologically active molecules. The ability to participate in such cyclization reactions underscores its importance as a precursor for diverse and complex heterocyclic structures.

Building Block for Multifunctional Organic Molecules

The distinct reactivity of the formyl and nitrile groups allows for their independent modification, making 4-formylthiophene-2-carbonitrile an ideal building block for multifunctional organic molecules. The formyl group can undergo a wide range of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to introduce diverse substituents. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular elaboration. This step-wise and selective functionalization enables the synthesis of complex molecules with tailored properties for various applications, including as intermediates for pharmaceuticals and agrochemicals. chem960.comresearchgate.netresearchgate.net

Development of Functional Materials and Organic Electronics

In the realm of material science, 4-formylthiophene-2-carbonitrile serves as a critical component in the design and synthesis of advanced functional materials. The inherent properties of the thiophene ring, combined with the reactive handles of the formyl and nitrile groups, allow for its incorporation into polymers and other organic electronic materials. chemimpex.com

Monomers for Conductive Polymers and Oligomers

Thiophene and its derivatives are fundamental building blocks for conducting polymers due to their environmental stability and excellent electronic properties. academiaromana-is.roimp.kiev.ua 4-Formylthiophene-2-carbonitrile can be utilized as a monomer in the synthesis of conjugated polymers and oligomers. The formyl group can be transformed into a vinyl group through reactions like the Wittig reaction, which can then undergo polymerization. The resulting polymers, incorporating the electron-withdrawing nitrile group, can exhibit modified electronic and optical properties, making them suitable for applications in organic electronics. academiaromana-is.roambeed.com The ability to tune these properties through chemical modification of the monomer is a key advantage in the development of new conductive materials. academiaromana-is.ro

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electron-deficient nature of the 4-formylthiophene-2-carbonitrile moiety makes it an attractive component for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these devices, materials with tailored electron-accepting and electron-donating properties are required to facilitate efficient charge transport and separation. The incorporation of this thiophene derivative into larger conjugated molecules can help tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance. researchgate.net Its structural features can contribute to the development of new host materials, emitters, or electron-transporting materials for next-generation organic electronic devices.

Chromophores and Auxochromes in Dye Chemistry

The extended π-system of the thiophene ring, coupled with the electron-withdrawing nature of the formyl and nitrile groups, makes 4-formylthiophene-2-carbonitrile a valuable component in the design of novel dyes. These structural features can act as both a chromophore (the light-absorbing part of the molecule) and an auxochrome (a group that modifies the light-absorbing properties). By incorporating this moiety into larger dye molecules, it is possible to tune the absorption and emission wavelengths, as well as other photophysical properties. This tunability is highly desirable in the development of dyes for various applications, including textiles, imaging, and as sensitizers in dye-sensitized solar cells. dntb.gov.ua

Scaffold Design in Medicinal Chemistry Research

The compound 4-Formylthiophene-2-carbonitrile serves as a versatile and privileged scaffold in medicinal chemistry. Its thiophene core is a recognized pharmacophore in numerous approved drugs, and the presence of both formyl and nitrile functional groups offers reactive sites for extensive chemical modification. nih.gov This dual functionality allows for the construction of diverse molecular architectures, making it a valuable starting point for the development of novel therapeutic agents.

Design of Kinase Inhibitor Scaffolds (e.g., CHK1 inhibitors)

Heterocyclic compounds, including thiophene derivatives, are fundamental scaffolds in the design of kinase inhibitors, which are critical in oncology research. umlub.plbiorxiv.org Kinases like Checkpoint Kinase 1 (Chk1) are key components of the DNA damage response (DDR) pathway and represent significant therapeutic targets, especially in p53-deficient cancers. oncotarget.comnih.gov The inhibition of Chk1 can disrupt cell cycle checkpoints and increase the cytotoxicity of DNA-damaging chemotherapy drugs. oncotarget.comuni.lu

The 4-formylthiophene-2-carbonitrile scaffold provides a framework for developing potent and selective kinase inhibitors. While direct examples using this exact starting molecule are proprietary, the development of numerous potent inhibitors from similar heterocyclic scaffolds highlights its potential. For instance, structure-based design has led to highly potent Chk1 inhibitors, demonstrating that small molecule inhibitors can be optimized for high selectivity and efficacy. oncotarget.comnih.gov

Several small molecule Chk1 inhibitors have shown significant activity, underscoring the success of targeting this kinase with heterocyclic scaffolds. nih.govnih.gov These inhibitors often function as ATP-competitive agents, binding to the kinase's ATP pocket. oncotarget.com The development of such compounds is a major focus in creating new anticancer agents. umlub.plmdpi.com

Table 1: Examples of Potent CHK1 Inhibitors Developed from Heterocyclic Scaffolds

Inhibitor Target(s) IC₅₀ (nM) Key Findings
V158411 Chk1, Chk2 3.5 (Chk1), 2.5 (Chk2) A novel, potent, and selective inhibitor that potentiates the cytotoxicity of chemotherapy drugs in p53 defective cancer cells. nih.govnih.gov
CCT245737 (SRA737) Chk1 1.3 An orally active and selective Chk1 inhibitor. medchemexpress.com

| Prexasertib (LY2606368) | Chk1, Chk2 | Not specified | Has shown promising results in preclinical models, reducing tumor growth both as a monotherapy and in combination with other agents. mdpi.com |

This table presents data on inhibitors developed from heterocyclic scaffolds, illustrating the potential of structures like 4-formylthiophene-2-carbonitrile in kinase inhibitor design.

Development of Antimicrobial Scaffolds

The 4-formylthiophene-2-carbonitrile scaffold is a valuable precursor for synthesizing compounds with potential antimicrobial properties. The thiophene nucleus itself is a core component of many biologically active molecules, and its derivatives are actively explored for antibacterial and antifungal applications. sigmaaldrich.cn

Research has demonstrated that derivatives of similar thiophene-based structures exhibit significant biological activity. For example, compounds derived from 2-aminothiophene-3-carbonitriles have been reported to possess antibacterial and antifungal properties. smolecule.com The synthetic versatility of the formyl and nitrile groups on the 4-formylthiophene-2-carbonitrile ring allows for the creation of various derivatives, such as Schiff bases and 4-thiazolidinones, which have been evaluated for in vitro antimicrobial activity against a spectrum of microorganisms. researchgate.net

The general strategy involves using the formyl group for condensation reactions to create larger, more complex molecules, while the nitrile group can be retained or converted to other functional groups to modulate activity. researchgate.net Studies on related structures show that these modifications can lead to compounds with potent activity against various bacterial and fungal strains. researchgate.netderpharmachemica.com

Table 2: Antimicrobial Potential of Thiophene-Based Scaffolds

Scaffold Type Synthetic Modification Target Organisms Reference Findings
Thiophene Hydrazones Condensation of a formylthiophene with hydrazides. Bacteria and Fungi Isonicotinyl hydrazones and their cyclized 4-thiazolidinone (B1220212) derivatives have shown activity against various microbial organisms, including resistant strains. researchgate.net
Aminothiophenes Utilized as a core structure with various substitutions. Bacteria and Fungi Derivatives of 2-aminothiophene-3-carbonitrile (B183302) are reported to have antimicrobial properties. smolecule.com

| Thiophene Schiff Bases | Condensation of a formylthiophene with amines. | Bacteria | Copper(II) complexes of Schiff bases derived from 2-thiophene carboxaldehyde exhibit antibacterial activity. sigmaaldrich.cn |

Exploration of Bioisosteric Replacements (e.g., Tetrazole Formation from Nitriles)

A key application of the nitrile group in 4-formylthiophene-2-carbonitrile within medicinal chemistry is its conversion to a tetrazole ring. The 5-substituted 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid functional group. nih.govopenaccessjournals.comwikipedia.org This bioisosteric replacement is a powerful strategy used to enhance a compound's pharmacological profile, such as improving metabolic stability, membrane permeability, and oral bioavailability, while maintaining or improving its ability to bind to its biological target. nih.govopenaccessjournals.com

The chemical transformation from a nitrile to a tetrazole is typically achieved through a [3+2] cycloaddition reaction with an azide, often sodium azide. researchgate.net This reaction provides a direct route to convert the nitrile functionality of 4-formylthiophene-2-carbonitrile into a tetrazole, which has similar acidic properties (pKa ≈ 4.9) to a carboxylic acid and is deprotonated at physiological pH. wikipedia.orgnih.gov This mimicry allows the tetrazole to engage in similar hydrogen bonding interactions as a carboxylate. nih.govwikipedia.org

This strategy has been successfully employed in numerous FDA-approved drugs, including the angiotensin II receptor blocker Losartan, validating its utility in drug design. openaccessjournals.com By applying this transformation to the 4-formylthiophene-2-carbonitrile scaffold, medicinal chemists can generate novel analogues with potentially superior drug-like properties. researchgate.netnih.gov

Ligand Design for Metal Complexes in Chemical Biology

The 4-Formylthiophene-2-carbonitrile molecule is an excellent candidate for use as a ligand in the design of transition metal complexes. Its structure contains multiple potential coordination sites: the oxygen atom of the formyl group, the nitrogen atom of the nitrile group, and the sulfur atom within the thiophene ring. derpharmachemica.comscirp.orgsysrevpharm.org This versatility allows it to act as a mono- or bidentate ligand, binding to metal ions to form stable chelates. scirp.orgnih.gov

The synthesis of metal complexes often involves reacting the ligand with various metal salts, such as those of cobalt(II), nickel(II), and copper(II), in a suitable solvent. derpharmachemica.comscirp.org The resulting complexes can exhibit distinct geometries, such as tetrahedral or octahedral, depending on the metal ion and reaction conditions. derpharmachemica.com These metal complexes are of significant interest in chemical biology as they can possess enhanced biological activities compared to the free ligand. derpharmachemica.comsysrevpharm.org For instance, metal complexes of thiophene-derived ligands have been investigated for their antimicrobial and anticancer properties. sigmaaldrich.cnderpharmachemica.com The coordination of the metal can alter the electronic properties and steric profile of the ligand, potentially leading to novel mechanisms of biological action.

Applications in Agrochemical Research and Development

The thiophene ring system is a recognized structural motif not only in pharmaceuticals but also in the agrochemical industry. chem960.com Derivatives of functionalized thiophenes are used as intermediates in the synthesis of herbicides and other crop protection agents. chem960.com

While specific studies detailing the direct application of 4-formylthiophene-2-carbonitrile in agrochemical development are not prevalent in public literature, its structural features suggest significant potential. Closely related compounds, such as methyl 5-formylthiophene-2-carboxylate, are described as valuable intermediates for preparing agrochemicals. chem960.com The reactive formyl and nitrile groups allow for the construction of more complex molecules, which can be screened for herbicidal, insecticidal, or fungicidal activity. For example, amino-substituted thiophene analogs are known precursors to herbicides. The structural similarity and shared reactive handles of 4-formylthiophene-2-carbonitrile position it as a useful building block for creating novel active ingredients in agrochemical research and development. chem960.comontosight.ai

Future Directions and Perspectives in the Research of 4 Formylthiophene 2 Carbonitrile

Novel Synthetic Methodologies and Sustainable Production Routes

The development of efficient and environmentally friendly methods for synthesizing 4-formylthiophene-2-carbonitrile is a primary area of future research. While traditional methods like the Vilsmeier-Haack reaction are employed, they often involve harsh reagents and complex purification steps. Future methodologies will likely focus on catalytic, one-pot multicomponent reactions that offer higher atom economy and reduced waste. dntb.gov.ua

Green chemistry principles will be central to these new synthetic strategies. This includes the use of biomass-derived starting materials, such as furfural, and the application of heterogeneous catalysts that can be easily recovered and reused. acs.org Electrochemical synthesis also presents a promising sustainable alternative, offering high selectivity and minimizing the use of toxic oxidants and expensive catalysts. dntb.gov.ua The development of universal electrocatalytic systems could streamline the conversion of simple alcohols into valuable nitrile compounds like 4-formylthiophene-2-carbonitrile. dntb.gov.ua

ParameterCurrent Method (e.g., Vilsmeier-Haack)Future Goal
Reagents Stoichiometric, often hazardousCatalytic, renewable
Solvents Chlorinated solventsGreen solvents (e.g., water, ethanol)
Steps Multi-stepOne-pot, continuous flow
Waste Significant byproductsMinimal waste
Energy High temperatureRoom temperature, electrochemical

Exploration of Undiscovered Reactivity and Chemo-selectivity

The presence of both a formyl and a nitrile group on the thiophene (B33073) ring makes 4-formylthiophene-2-carbonitrile a molecule with rich and underexplored reactivity. Future research will delve into the chemo-selective reactions of this compound, where one functional group reacts preferentially in the presence of the other. wikipedia.orgnumberanalytics.com This selectivity is crucial for simplifying complex syntheses and avoiding the need for protecting groups. numberanalytics.com

Understanding the electronic properties of the thiophene ring, influenced by the electron-withdrawing nature of the formyl and cyano groups, is key to predicting and controlling its reactivity in electrophilic and nucleophilic substitution reactions. d-nb.info The development of new catalytic systems will be instrumental in unlocking novel reaction pathways and achieving high chemo-selectivity. numberanalytics.com For instance, photocatalysis could offer orthogonal selectivity compared to traditional methods, enabling reactions that are otherwise challenging. researchgate.net

Advanced Material Science Applications with Tuned Optoelectronic Properties

The unique electronic structure of 4-formylthiophene-2-carbonitrile makes it a promising candidate for applications in advanced materials science. chemimpex.com Thiophene-based compounds are known for their use in organic semiconductors, conductive polymers, and fluorescent probes. chemimpex.comnih.gov Future research will focus on synthesizing derivatives of 4-formylthiophene-2-carbonitrile to fine-tune their optoelectronic properties for specific applications. mdpi.comrsc.org

By strategically modifying the core structure, researchers can modulate the material's energy levels, absorption, and emission characteristics. mdpi.com This could lead to the development of new materials for organic light-emitting transistors (OLETs), solar cells, and biosensors. chemimpex.comgithub.io The integration of computational modeling will be crucial in predicting the properties of new derivatives and guiding their synthesis. ornl.gov

Rational Design of Derivatives through Computational Chemistry

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules. openaccessjournals.com In the context of 4-formylthiophene-2-carbonitrile, computational methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic structures, reactivity, and spectroscopic properties of its derivatives. d-nb.infomdpi.com This in-silico approach allows for the rational design of new compounds with desired characteristics before their actual synthesis, saving significant time and resources. openaccessjournals.com

Future research will leverage computational screening to identify promising derivatives for various applications, from medicinal chemistry to materials science. mdpi.com For example, molecular docking studies can predict the binding affinity of derivatives to biological targets, guiding the development of new drug candidates. mdpi.com Similarly, computational modeling can predict the optoelectronic properties of new materials, facilitating the design of next-generation electronic devices. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. arxiv.org For 4-formylthiophene-2-carbonitrile, AI algorithms can be trained on existing chemical data to predict the properties of novel derivatives, identify new synthetic routes, and even design molecules with specific functionalities from scratch (de novo design). mdpi.comarxiv.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Formylthiophene-2-carbonitrile, and how are intermediates characterized?

  • Methodological Answer : A common approach involves functionalization of thiophene derivatives. For example, formylation at the 4-position of thiophene-2-carbonitrile can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF). Intermediates are typically characterized via NMR (¹H/¹³C) and IR spectroscopy to confirm aldehyde (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2200 cm⁻¹) groups . Purity is assessed using HPLC or GC (>98% purity as per synthesis protocols) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

  • Methodological Answer : Structural confirmation requires multi-technique validation:

  • NMR : ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm for thiophene) and aldehyde protons (δ ~9.8 ppm). ¹³C NMR identifies nitrile (δ ~115 ppm) and carbonyl (δ ~190 ppm) carbons .
  • IR : Key peaks for C≡N (2200–2250 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., using ORTEP-III) resolves bond lengths and angles (e.g., C4–CHO bond length ~1.22 Å) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for 4-Formylthiophene-2-carbonitrile derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example:

  • Tautomeric equilibria : Aldehyde-enol tautomerism in polar solvents can shift proton signals. Use deuterated DMSO to stabilize the aldehyde form .
  • Impurity analysis : Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian) to identify anomalous peaks .
  • Crystallographic validation : Resolve ambiguities via X-ray diffraction, as seen in analogous chromene-carbonitrile structures .

Q. What computational strategies are effective in predicting the reactivity of 4-Formylthiophene-2-carbonitrile in nucleophilic additions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential (ESP) surfaces, identifying electrophilic sites (e.g., aldehyde carbon) .
  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in reactions with amines or hydrazines .
  • MD simulations : Study solvent effects on reaction kinetics (e.g., THF vs. DMF) using Amber force fields .

Q. How can synthetic yields of 4-Formylthiophene-2-carbonitrile be optimized under varying conditions?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), POCl₃ stoichiometry (1.2–2.0 eq.), and reaction time (4–12 hrs) to identify optimal conditions .
  • Catalysis screening : Test Lewis acids (e.g., ZnCl₂) to accelerate formylation, monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Workup protocols : Use quenching with NaHCO₃ to minimize hydrolysis of the nitrile group .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of 4-Formylthiophene-2-carbonitrile in acidic media?

  • Methodological Answer :

  • Controlled stability studies : Expose the compound to HCl (0.1–1.0 M) at 25–50°C, monitoring degradation via UV-Vis (λmax ~280 nm) .
  • Mechanistic insights : LC-MS can identify decomposition products (e.g., hydrolysis to carboxylic acid) .
  • Cross-validate literature : Compare findings with structurally similar compounds (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile, which shows pH-dependent stability) .

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